5-[(E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANO-1-ETHENYL]-2-METHOXYPHENYL 1-NAPHTHOATE
Description
5-[(E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANO-1-ETHENYL]-2-METHOXYPHENYL 1-NAPHTHOATE is a complex organic compound that features a benzothiazole moiety, a cyano group, and a naphthoate ester
Properties
IUPAC Name |
[5-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl] naphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N2O3S/c1-32-24-14-13-18(15-20(17-29)27-30-23-11-4-5-12-26(23)34-27)16-25(24)33-28(31)22-10-6-8-19-7-2-3-9-21(19)22/h2-16H,1H3/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKXBDGWRULHKR-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)OC(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)OC(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANO-1-ETHENYL]-2-METHOXYPHENYL 1-NAPHTHOATE typically involves multiple steps. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . The final step involves esterification with 1-naphthoic acid under acidic conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANO-1-ETHENYL]-2-METHOXYPHENYL 1-NAPHTHOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes involved in cancer cell proliferation by binding to their active sites . The benzothiazole moiety is known to interact with various biological pathways, making it a versatile scaffold for drug development .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
2-(2-Hydroxyphenyl)-6-nitrobenzothiazole: Known for its potent activity against certain cancer cell lines.
2-(2-Hydroxyphenyl)-6-cyanobenzothiazole: Exhibits selective activity against HeLa cell lines.
What sets 5-[(E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANO-1-ETHENYL]-2-METHOXYPHENYL 1-NAPHTHOATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
